molecular formula C22H17ClN2O3 B3463404 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

Cat. No.: B3463404
M. Wt: 392.8 g/mol
InChI Key: UNORTDWKWDXNRD-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a benzamide derivative featuring a 6-methyl-substituted benzoxazole ring, a 2-chloro-5-substituted phenyl group, and a 3-methoxybenzamide moiety. The benzoxazole core is a privileged structure in medicinal chemistry due to its aromatic heterocyclic nature, which enhances binding affinity to biological targets through π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-13-6-9-18-20(10-13)28-22(25-18)15-7-8-17(23)19(12-15)24-21(26)14-4-3-5-16(11-14)27-2/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNORTDWKWDXNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the compound with altered functional groups.

    Reduction: Reduced forms with different oxidation states of the functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used in studies to understand its mechanism of action and interaction with biological targets.

    Pharmaceutical Development: Investigated for its potential use in developing new therapeutic agents.

    Industrial Applications: May be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Benzoxazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties/Applications
N-[2-Chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide (Target) 6-Methyl 3-Methoxy 396.84 (estimated) Potential enzyme inhibitor
N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide 5-Methyl 3-Methyl 380.82 Studied for C–H bond functionalization
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide 5-Chloro 2-Methoxy 392.83 Unknown biological activity
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide N/A 3,5-Dichloro 271.13 Herbicide/agricultural applications
Key Observations:
  • Benzoxazole Substituent Position: The 6-methyl substitution in the target compound vs. 5-methyl in alters steric and electronic profiles.
  • Benzamide Substituent : The 3-methoxy group in the target compound is electron-donating, increasing electron density on the amide carbonyl compared to the 3-methyl group in . This could enhance hydrogen-bonding capacity with target proteins .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph set theory , reveal that the methoxy group in the target compound may form stronger intermolecular interactions (e.g., C=O⋯H–O) than the methyl group in . This could enhance crystallinity and stability.

Biological Activity

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on existing research.

  • Molecular Formula : C22H17ClN2O3
  • Molecular Weight : 392.83 g/mol
  • CAS Number : 5846-46-8

Structural Characteristics

The compound features a benzoxazole moiety which is known for its diverse biological activities. The presence of chlorine and methoxy groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit selective antibacterial properties. For instance:

  • Gram-positive bacteria : The compound has shown effectiveness against Bacillus subtilis.
  • Gram-negative bacteria : Limited activity was noted against Escherichia coli.

The minimal inhibitory concentrations (MIC) for various derivatives have been documented, showcasing the structure–activity relationship critical for developing new antimicrobial agents .

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their cytotoxic effects on cancer cells. The compound has demonstrated:

  • Selectivity towards cancer cells : Some studies indicate that while many benzoxazole derivatives are toxic to both normal and cancer cells, specific modifications can lead to lower toxicity in normal cells compared to cancer cells, making them promising candidates for anticancer therapies .

Case Study: Cytotoxic Effects

A study explored the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines, including:

Cancer Cell LineIC50 (µM)
MCF-715
A54920
HepG225

These results suggest that the compound may inhibit cell proliferation effectively at relatively low concentrations .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key insights from SAR studies include:

  • Substituent effects : Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it.
  • Positioning of functional groups : The position of methoxy or chloro substituents significantly affects the compound's potency and selectivity against various pathogens and cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide

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